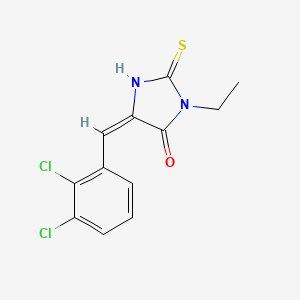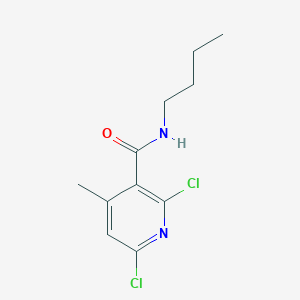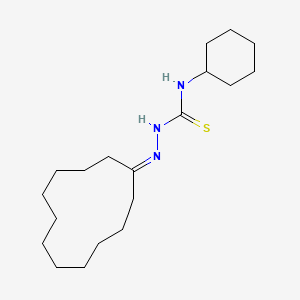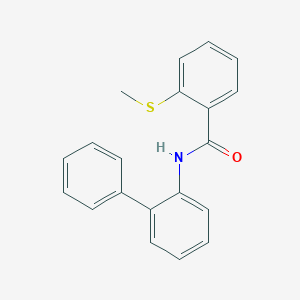![molecular formula C18H18ClN3O6S B4622787 5-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4622787.png)
5-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid
Vue d'ensemble
Description
The compound is a complex organic molecule, characterized by the presence of multiple functional groups and a benzothienyl core structure. It does not directly match with the compounds covered in the available literature, but related compounds provide insights into its possible properties and synthesis methods.
Synthesis Analysis
The synthesis of complex molecules similar to the compound often involves multiple steps, including the formation of key intermediates and the use of specific catalysts or reagents. For example, Sakoda, Kamikawaji, and Seto (1992) discuss the synthesis of calcium antagonists using optically active diols, demonstrating techniques that might be applicable to our compound (Sakoda, Kamikawaji, & Seto, 1992). Similarly, Tangallapally et al. (2006) describe synthesizing analogues of an anti-tuberculosis agent, showing a method that could be relevant for the synthesis of complex molecules like our compound (Tangallapally, Lee, Lenaerts, & Lee, 2006).
Molecular Structure Analysis
The molecular structure of such compounds is typically complex, with multiple rings and functional groups. Kivelä et al. (2003) describe the structures of saturated heterocycles that could provide insights into the structural aspects of the compound (Kivelä, Klika, Szabó, Stájer, & Pihlaja, 2003).
Chemical Reactions and Properties
The compound's chemical reactions and properties are likely influenced by its functional groups and core structure. For instance, Matsumoto et al. (1984) discuss the structure-activity relationships of similar compounds, which could provide insights into the chemical behavior of the compound (Matsumoto, Miyamoto, Minamida, Nishimura, Egawa, & Nishimura, 1984).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystal structure are likely determined by the compound's molecular structure. Richter et al. (2021) provide an example of structural characterization for related compounds, which could be indicative of the physical properties of our compound (Richter, Goddard, Schlegel, Imming, & Seidel, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the functional groups present in the molecule. Research like that of Du-lin (2007), who prepared and analyzed structures similar to our compound, could provide insights into these properties (Yin Du-lin, 2007).
Applications De Recherche Scientifique
Antibacterial Agents
Research on compounds structurally related to the one has been significant in the development of antibacterial agents. For instance, studies on 1,4-Dihydro-4-oxopyridinecarboxylic acids have showcased their potential as antibacterial agents, with the synthesis and structure-activity relationships of these compounds, including enoxacin, being explored for their broad and potent in vitro antibacterial activity (Matsumoto et al., 1984)[https://consensus.app/papers/14dihydro4oxopyridinecarboxylic-acids-agents-matsumoto/0eb04dccdeda5e2e935ba588f16b71b4/?utm_source=chatgpt].
Synthesis and Structural Studies
The synthesis and antimicrobial activities of novel compounds, such as 1,2,4-Triazole derivatives, have been explored, demonstrating the chemical versatility and potential biological relevance of such molecules (Bektaş et al., 2010)[https://consensus.app/papers/synthesis-antimicrobial-activities-some-124triazole-bektaş/248703c69fbf561ba5a100c39e926721/?utm_source=chatgpt]. Crystal structural studies of compounds like 1-(3-chlorophenyl)piperazin-1-ium picrate–picric acid offer insights into the molecular arrangements that could influence the biological activities of similar compounds (Kavitha et al., 2014)[https://consensus.app/papers/structure-13chlorophenylpiperazin1ium-acid-kavitha/f92c499d723550afbf26d9f9b0139db6/?utm_source=chatgpt].
Antimycobacterial Activities
Synthesis efforts have also targeted antimycobacterial activities, with compounds like 6-nitroquinolone-3-carboxylic acids being synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, demonstrating the therapeutic potential of such chemical frameworks (Senthilkumar et al., 2009)[https://consensus.app/papers/synthesis-activities-novel-6nitroquinolone3carboxylic-senthilkumar/04fec192eefa58c1ab9955be5883f96b/?utm_source=chatgpt].
Catalytic Activity and Materials Science
In materials science, the structure and catalytic activity of metal complexes, including those involving Schiff base ligands, have been investigated to understand their potential applications in catalysis and as functional materials (Mukhopadhyay et al., 2003)[https://consensus.app/papers/equilibrium-studies-solution-involving-nickelii-mukhopadhyay/cdf78953acbf58a69f082b3a574aaaa4/?utm_source=chatgpt].
Propriétés
IUPAC Name |
5-[4-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O6S/c19-16-12-5-4-11(22(27)28)10-13(12)29-17(16)18(26)21-8-6-20(7-9-21)14(23)2-1-3-15(24)25/h4-5,10H,1-3,6-9H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYZVOWOAWNBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC(=O)O)C(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{4-[(3-Chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dibenzyl-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4622709.png)
![methyl 5-ethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4622725.png)


![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea](/img/structure/B4622759.png)
![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide](/img/structure/B4622769.png)


![2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4622794.png)
![2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-propylacrylamide](/img/structure/B4622795.png)
![4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4622803.png)
![N-(2-methylphenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4622806.png)

![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4622820.png)